N,N'-bis(2-methylphenyl)carbamimidothioic acid
Overview
Description
N,N’-bis(2-methylphenyl)carbamimidothioic acid is an organic compound with the molecular formula C_15H_17N_3S It is a derivative of carbamimidothioic acid, where the hydrogen atoms are replaced by 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylphenyl)carbamimidothioic acid typically involves the reaction of 2-methylphenyl isothiocyanate with guanidine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N,N’-bis(2-methylphenyl)carbamimidothioic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N,N’-bis(2-methylphenyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Studied for its potential use as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of rubber products.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which are involved in the inflammatory response. The compound may also interact with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(phenylmethyl)carbamimidothioic acid
- N,N’-bis(ethylamino)carbamimidothioic acid
- N,N’-bis(2-ethoxyethyl)carbamimidothioic acid
Uniqueness
N,N’-bis(2-methylphenyl)carbamimidothioic acid is unique due to the presence of 2-methylphenyl groups, which impart specific chemical properties such as increased hydrophobicity and steric hindrance. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N,N'-bis(2-methylphenyl)carbamimidothioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-7-3-5-9-13(11)16-15(18)17-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNNZKRAQDVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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